molecular formula C14H14N2O2S B14537601 N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide CAS No. 62284-57-5

N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide

Cat. No.: B14537601
CAS No.: 62284-57-5
M. Wt: 274.34 g/mol
InChI Key: ATYKWVGDMMYLMW-UHFFFAOYSA-N
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Description

N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a methylphenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide typically involves the reaction of 4-methylacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiazole ring and acetamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide
  • N-{3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide
  • N-{3-[2-(4-Nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide

Uniqueness

N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

CAS No.

62284-57-5

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H14N2O2S/c1-10-3-5-12(6-4-10)13(18)9-16-7-8-19-14(16)15-11(2)17/h3-8H,9H2,1-2H3

InChI Key

ATYKWVGDMMYLMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=CSC2=NC(=O)C

Origin of Product

United States

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